N-(cyanomethyl)-2-fluoroisonicotinamide
Description
N-(Cyanomethyl)-2-fluoroisonicotinamide is a fluorinated derivative of isonicotinamide, characterized by a cyanomethyl group attached to the amide nitrogen and a fluorine atom at the 2-position of the pyridine ring. Its unique combination of electron-withdrawing groups (fluorine and cyano) may influence reactivity, solubility, and biological activity compared to non-fluorinated or non-cyanated analogs .
Properties
Molecular Formula |
C8H6FN3O |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
N-(cyanomethyl)-2-fluoropyridine-4-carboxamide |
InChI |
InChI=1S/C8H6FN3O/c9-7-5-6(1-3-11-7)8(13)12-4-2-10/h1,3,5H,4H2,(H,12,13) |
InChI Key |
QGTSGQFIEPNMNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NCC#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(cyanomethyl)-2-fluoroisonicotinamide with structurally related compounds from the evidence:
Key Observations:
- Electron-Withdrawing Effects: The 2-fluoro substitution in this compound likely increases the electrophilicity of the pyridine ring compared to non-fluorinated analogs (e.g., 3-chloro-N-phenyl-phthalimide) . This could enhance reactivity in nucleophilic substitution or cross-coupling reactions.
- Cyanomethyl Group: The N-cyanomethyl moiety may confer metabolic stability or hydrogen-bonding capabilities, similar to cyano-containing compounds like 2-cyano-N-[(methylamino)carbonyl]acetamide .
- Halogenation Patterns : Unlike N-[5-chloro-2-(trifluoromethyl)phenyl]isonicotinamide, which features a trifluoromethyl group for lipophilicity, the fluorine in the target compound may balance polarity and bioavailability .
Physicochemical and Toxicological Profiles
- Solubility: Fluorine and cyano groups typically reduce aqueous solubility but improve membrane permeability. This contrasts with ranitidine-related compounds (), which incorporate polar sulfanyl or nitro groups for enhanced solubility.
- Toxicity: Limited toxicological data exist for cyano- and fluoro-substituted amides.
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